molecular formula C10H12BrNO B1335070 3-bromo-N-propylbenzamide CAS No. 35306-74-2

3-bromo-N-propylbenzamide

Cat. No.: B1335070
CAS No.: 35306-74-2
M. Wt: 242.11 g/mol
InChI Key: BNLCNTGICCHYNX-UHFFFAOYSA-N
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Description

3-Bromo-N-propylbenzamide is an organic compound with the molecular formula C10H12BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a propyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-propylbenzamide typically involves the bromination of N-propylbenzamide. One common method is the electrophilic aromatic substitution reaction, where N-propylbenzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-N-propylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to certain biological targets, thereby modulating their activity. The propyl group provides hydrophobic interactions that can influence the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

  • 3-Bromo-N-methylbenzamide
  • 3-Bromo-N-ethylbenzamide
  • 3-Bromo-N-butylbenzamide

Comparison: 3-Bromo-N-propylbenzamide is unique due to the specific length of its propyl chain, which can influence its physical and chemical properties compared to its methyl, ethyl, or butyl counterparts. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for specific applications where other alkyl chains might not be as effective .

Properties

IUPAC Name

3-bromo-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLCNTGICCHYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389462
Record name 3-bromo-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35306-74-2
Record name 3-bromo-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-propyl amine (0.33 mL, 4.1 mmol) and triethylamine (0.83 mL, 5.8 mmol) in methylene chloride was cooled to −5° C., treated with 3-bromobenzoyl chloride (1 g, 4.5 mmol), warmed to room temperature, stirred at room temperature for 1 h, poured into aqueous sodium bicarbonate and extracted with methylene chloride. The extracts were combined, washed sequentially with water and brine, dried over magnesium sulfate and concentrated under reduced pressure. The resultant residue was purified by flash chromatography on silica gel, 2:1 hexane/ethyl acetate as eluent, to give 3-bromo-N-propyl-benzamide as a white solid, 0.74 g (67% yield); 1H NMR (DMSO-d6) δ 0.8 (t, 3H); 1.5 (m, 2H); 3.2 (t, 2H); 7.4 (t, 1H); 7.6 (d, 1H), 7.8 (d, 1H); 7.9 (s, 1H); 8.5 (b, 1H); MS [(+)ESI] m/z 242[M−H]+.
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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